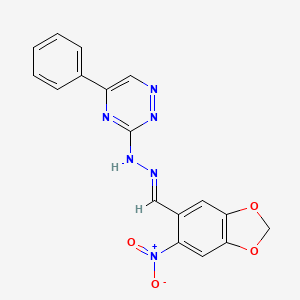
4-isopropyl-N-8-quinolinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-8-quinolinylbenzamide, also known as IQB-9302, is a novel compound that has been gaining attention in the field of medicinal chemistry. It is a synthetic derivative of benzamide and quinoline, which are known to possess various pharmacological properties. IQB-9302 has been found to exhibit potent anticancer and anti-inflammatory activities, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-isopropyl-N-8-quinolinylbenzamide is not fully understood. However, it has been proposed that the compound targets multiple signaling pathways involved in cancer and inflammation. This compound inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In addition, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One advantage of 4-isopropyl-N-8-quinolinylbenzamide is its potent anticancer and anti-inflammatory activities, which make it a promising candidate for further research. Another advantage is its synthetic nature, which allows for easy modification and optimization of its pharmacological properties. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 4-isopropyl-N-8-quinolinylbenzamide. One direction is to investigate its potential as an adjuvant therapy for cancer. Another direction is to optimize its pharmacological properties, such as its solubility and selectivity towards cancer cells. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity of this compound need to be evaluated in preclinical and clinical studies.
合成法
The synthesis of 4-isopropyl-N-8-quinolinylbenzamide involves the reaction of 8-hydroxyquinoline with isopropylamine to form 4-isopropyl-8-hydroxyquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, this compound. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
4-isopropyl-N-8-quinolinylbenzamide has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.
In addition to its anticancer properties, this compound has also been found to exhibit anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
4-propan-2-yl-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13(2)14-8-10-16(11-9-14)19(22)21-17-7-3-5-15-6-4-12-20-18(15)17/h3-13H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRANVZBVDULTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)


![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)

![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)

![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)
![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)
![4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5787796.png)

